molecular formula C27H24N4O3S B2452817 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 536708-33-5

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2452817
M. Wt: 484.57
InChI Key: HJIWXDBHVVOLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide” is a bioactive aromatic compound . It is not intended for human or veterinary use and is available for research purposes only.


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is known to bind with high affinity to multiple receptors . This makes it a valuable component in the development of new useful derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • A study by Debnath and Ganguly (2015) explored the synthesis of similar compounds with structures like 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide. They investigated their antimicrobial properties, finding some derivatives to have promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Molecular Structure and Synthesis Techniques

  • Kaptı, Dengiz, and Balcı (2016) reported on the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives, closely related to the chemical . Their work detailed innovative methods for intramolecular cyclization and the formation of specific molecular structures (Kaptı, Dengiz, & Balcı, 2016).

Applications in Biological Studies

  • Research by Cheung et al. (2014) involved compounds with a similar pyrimido[4,5-b]indole structure, used in synthesizing ligands for the translocator protein (TSPO). Such compounds, including 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide, show potential in the development of novel imaging agents for diseases like glioma (Cheung et al., 2014).

Antifolate and Antitumor Potential

  • A study by Gangjee et al. (2005) synthesized and evaluated similar compounds as antitumor agents. They explored the potential of these compounds as inhibitors of dihydrofolate reductase and thymidylate synthase, indicating their potential in cancer treatment (Gangjee et al., 2005).

Molecular Conformations and Interactions

  • Narayana et al. (2016) examined various derivatives of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, similar in structure to the compound . They focused on different molecular conformations and hydrogen bonding, which is crucial for understanding how these compounds interact at the molecular level (Narayana et al., 2016).

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-3-34-20-13-11-19(12-14-20)31-26(33)25-24(21-9-4-5-10-22(21)29-25)30-27(31)35-16-23(32)28-18-8-6-7-17(2)15-18/h4-15,29H,3,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIWXDBHVVOLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide

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